molecular formula C8H8N2OS B2943437 2-Methoxybenzo[d]thiazol-5-amine CAS No. 99584-07-3

2-Methoxybenzo[d]thiazol-5-amine

Cat. No. B2943437
CAS RN: 99584-07-3
M. Wt: 180.23
InChI Key: RFVNKBYETPITRU-UHFFFAOYSA-N
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Description

“2-Methoxybenzo[d]thiazol-5-amine” is a chemical compound . It has a molecular weight of 180.23 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The linear formula of “2-Methoxybenzo[d]thiazol-5-amine” is C8H8N2OS . More detailed structural analysis would require specific spectroscopic data such as IR, 1H NMR, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

“2-Methoxybenzo[d]thiazol-5-amine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .

Scientific Research Applications

Antibacterial Potential

Benzothiazole compounds have been evaluated for their antibacterial activity, particularly as DNA gyraseB inhibitors. This makes them potential candidates for developing new antibacterial drugs .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling uses benzothiazole derivatives to establish correlations between physicochemical properties and biological activity, aiding in drug design and development .

Green Chemistry Synthesis

Advances in green chemistry involve the synthesis of benzothiazole compounds from environmentally friendly processes, reducing the impact on nature while producing these valuable chemicals .

Biological Applications

2-substituted benzothiazole scaffolds, similar to 2-Methoxy-1,3-benzothiazol-5-amine, have a wide range of biological applications including anti-bacterial, anti-fungal, anti-microbial, anti-proliferative, anti-convulsant, and anti-HIV activities .

Structural Hybrids Synthesis

Benzothiazole derivatives are used to create new structural hybrids with other compounds like benzofuroxan and benzoxadiazole derivatives, expanding the range of potential applications in scientific research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “2-Methoxybenzo[d]thiazol-5-amine” could involve further exploration of its potential applications in various fields. For instance, its derivatives could be synthesized and evaluated for their biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, could be conducted.

properties

IUPAC Name

2-methoxy-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVNKBYETPITRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(S1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1,3-benzothiazol-5-amine

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